{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate
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Overview
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate is an organic compound with a complex structure that includes both benzyl and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate typically involves a multi-step process. One common method includes the reaction of 2-methylbenzylamine with ethyl benzoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzyl benzoate
- 2-Aminobenzyl benzoate
- 2-Methylbenzylamine
Uniqueness
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-13-7-5-6-10-15(13)11-18-16(19)12-21-17(20)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVAZFOMQPSFQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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